Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Fluoro-2,5-bis(trifluoromethyl)aniline
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Fluoro-2,5-bis(trifluoromethyl)aniline
This technical guide provides an in-depth profiling of 3-Fluoro-2,5-bis(trifluoromethyl)aniline , a specialized organofluorine intermediate used in high-value medicinal chemistry and agrochemical synthesis.[1]
Executive Summary
3-Fluoro-2,5-bis(trifluoromethyl)aniline (CAS: 1807120-46-2) is a highly electron-deficient aromatic amine.[1][2][3][4][5] It serves as a critical bioisosteric building block, leveraging the unique properties of the trifluoromethyl (
Part 1: Molecular Identity & Physicochemical Properties[1]
The precise characterization of this molecule is essential for stoichiometric calculations and property prediction in drug design.
Core Data Table[6]
| Property | Specification |
| Chemical Name | 3-Fluoro-2,5-bis(trifluoromethyl)aniline |
| CAS Registry Number | 1807120-46-2 |
| Molecular Formula | |
| Molecular Weight | 247.11 g/mol |
| Exact Mass | 247.0232 |
| Appearance | Colorless to light yellow liquid (typical for analogs) |
| Predicted LogP | ~3.2 – 3.5 (High Lipophilicity) |
| H-Bond Donors/Acceptors | 1 / 7 |
Structural Analysis Diagram
The following diagram illustrates the steric and electronic environment of the molecule.[1] The two
Figure 1: Structural dissection of 3-Fluoro-2,5-bis(trifluoromethyl)aniline showing functional group interdependencies.[1]
Part 2: Synthetic Pathways & Protocols
Synthesis of poly-trifluoromethylated anilines requires careful regiocontrol due to the strong deactivating nature of the
Retrosynthetic Logic
-
Target: 3-Fluoro-2,5-bis(trifluoromethyl)aniline.[1][2][3][4][5]
-
Precursor: 1-Fluoro-3-nitro-2,5-bis(trifluoromethyl)benzene.[1]
-
Starting Material: 1-Fluoro-2,5-bis(trifluoromethyl)benzene (via nitration).
Experimental Protocol: Catalytic Hydrogenation
Note: This protocol assumes the availability of the nitro-precursor. If starting from the parent fluoro-bis(trifluoromethyl)benzene, a standard mixed-acid nitration (
Objective: Reduction of the nitro group to the amine without defluorination.
Reagents:
-
Substrate: 3-Fluoro-2,5-bis(trifluoromethyl)nitrobenzene (1.0 eq)[1]
-
Catalyst: 10% Palladium on Carbon (Pd/C) (5-10 wt%)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen Source:
gas (balloon or low pressure)
Step-by-Step Methodology:
-
Preparation: In a clean hydrogenation vessel, dissolve the nitro-substrate (e.g., 10 mmol) in anhydrous MeOH (50 mL).
-
Inerting: Purge the vessel with Nitrogen (
) for 5 minutes to remove oxygen. -
Catalyst Addition: Carefully add 10% Pd/C (100-200 mg). Caution: Pd/C can be pyrophoric in air; keep wet with solvent.
-
Hydrogenation: Switch the atmosphere to Hydrogen (
).[1] Stir vigorously at Room Temperature (25°C).-
Process Control: Monitor reaction progress via TLC (hexane/ethyl acetate 4:1) or LC-MS. The nitro group is strongly electron-withdrawing; reduction converts it to the electron-donating amine, significantly altering Rf and retention time.
-
-
Workup: Once starting material is consumed (typically 2-6 hours), filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting oil can be purified via flash column chromatography if necessary, though quantitative conversion is common.
Synthetic Workflow Diagram
Figure 2: Synthetic route from the parent fluorinated benzene to the target aniline.[1][2][3]
Part 3: Applications in Drug Discovery
This molecule is not merely a solvent or reagent; it is a fragment used to modulate the properties of lead compounds.
Bioisosterism & Metabolic Stability
The
-
Metabolic Blocking: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Placing
and groups at the 2, 3, and 5 positions effectively blocks the ring from oxidative metabolism (P450 hydroxylation), significantly extending the half-life ( ) of the drug. -
Lipophilicity: The high fluorine content increases the LogP, facilitating blood-brain barrier (BBB) penetration, which is critical for CNS-targeted drugs.
Electronic Modulation (Hammett Constants)
The aniline nitrogen is significantly less basic than unsubstituted aniline due to the electron-withdrawing nature of the substituents.[1]
-
Effect: This reduced basicity prevents protonation at physiological pH, ensuring the molecule remains neutral and membrane-permeable.
-
Kinase Inhibitors: This motif is frequently seen in Type II kinase inhibitors where the aniline forms a hydrogen bond with the "hinge region" or the "DFG-motif" of the kinase ATP-binding pocket.[1]
Part 4: Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled.[1] | Wear nitrile gloves and lab coat. |
| Skin/Eye Irritation | Causes skin irritation and serious eye irritation. | Use safety goggles. Wash thoroughly after handling. |
| Target Organs | Respiratory system (STOT SE 3). | Use only in a fume hood. |
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store under inert gas (
References
-
PubChem. (2024). 2,5-Bis(trifluoromethyl)aniline Compound Summary. (Used for analog property comparison). Retrieved from [Link]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for bioisosterism).
Sources
- 1. 123973-22-8|3-Fluoro-2-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 2. 261944-56-3|2,4-Difluoro-5-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 3. 827-20-3|5-Fluoro-2-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 4. 69411-68-3|3-Fluoro-4-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 5. 445303-28-6|3-(Difluoromethyl)-4-fluoroaniline hydrochloride|BLD Pharm [bldpharm.com]
